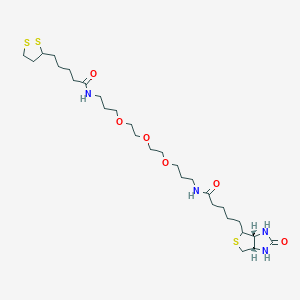
Lipoamide-PEG3-biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lipoamide-PEG3-biotin is a chemical compound that combines lipoamide, polyethylene glycol (PEG), and biotin. This compound is used to modify proteins and other molecules, enabling them to bind to streptavidin, a protein with a high affinity for biotin . The incorporation of PEG enhances the water solubility of the compound, making it useful in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lipoamide-PEG3-biotin is synthesized through a series of chemical reactions involving the conjugation of lipoamide, PEG, and biotin. The process typically involves the activation of biotin with a reactive group, such as tetrafluorophenyl (TFP), which then reacts with PEG and lipoamide . The reaction conditions often require anhydrous environments and specific temperatures to ensure the stability and reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as chromatography and crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Lipoamide-PEG3-biotin undergoes various chemical reactions, including:
Oxidation: The lipoamide moiety can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds in lipoamide can be reduced to thiol groups.
Substitution: The biotin moiety can participate in substitution reactions with avidin or streptavidin.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The reactions typically occur under mild conditions to preserve the integrity of the PEG and biotin moieties .
Major Products Formed
The major products formed from these reactions include biotinylated proteins and peptides, which can be used in various biochemical assays and applications .
Scientific Research Applications
Lipoamide-PEG3-biotin has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of bioconjugates and in click chemistry reactions.
Biology: Facilitates the labeling and purification of proteins and nucleic acids.
Medicine: Employed in drug delivery systems and diagnostic assays.
Industry: Utilized in the development of biosensors and affinity chromatography.
Mechanism of Action
The mechanism of action of lipoamide-PEG3-biotin involves the high-affinity binding of biotin to streptavidin or avidin. This interaction is used to immobilize or detect biotinylated molecules in various assays . The PEG spacer arm enhances the solubility and reduces steric hindrance, allowing for more efficient binding and interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG23-lipoamide: Similar to lipoamide-PEG3-biotin but with a longer PEG spacer arm, providing greater flexibility and solubility.
EZ-link psoralen-PEG3-biotin: Used for crosslinking DNA and RNA, offering different applications in nucleic acid research.
Uniqueness
This compound is unique due to its balanced PEG spacer length, which provides an optimal combination of solubility and minimal steric hindrance. This makes it highly effective for protein labeling and purification applications .
Properties
Molecular Formula |
C28H50N4O6S3 |
|---|---|
Molecular Weight |
634.9 g/mol |
IUPAC Name |
N-[3-[2-[2-[3-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C28H50N4O6S3/c33-25(9-3-1-7-22-11-20-40-41-22)29-12-5-14-36-16-18-38-19-17-37-15-6-13-30-26(34)10-4-2-8-24-27-23(21-39-24)31-28(35)32-27/h22-24,27H,1-21H2,(H,29,33)(H,30,34)(H2,31,32,35)/t22?,23-,24?,27-/m1/s1 |
InChI Key |
NTUJKFCBMVRCFR-ZABSQVGDSA-N |
Isomeric SMILES |
C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2[C@H]3[C@@H](CS2)NC(=O)N3 |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















